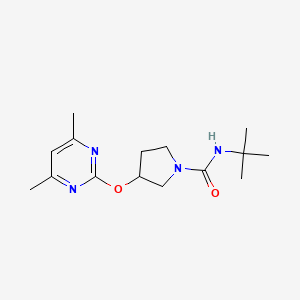

N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound featuring a pyrrolidine core substituted with a tert-butyl carboxamide group and a 4,6-dimethylpyrimidin-2-yloxy moiety. The pyrimidine ring is electron-deficient, facilitating interactions with biological targets such as kinases or enzymes. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, as evidenced by its role in the preparation of carboxamide derivatives in patent applications .

Propriétés

IUPAC Name |

N-tert-butyl-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)21-12-6-7-19(9-12)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULDWHYQZNGHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Attachment of the Dimethylpyrimidinyl Moiety: The dimethylpyrimidinyl group can be attached through nucleophilic substitution reactions, where the pyrimidine derivative reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Reaction Conditions

The reaction conditions can significantly influence the yield and purity of the final product. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and temperatures typically range from room temperature to 80°C depending on the specific reaction.

Hydrolysis Reactions

N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. The hydrolysis mechanism typically involves nucleophilic attack by water on the carbonyl carbon of the amide bond.

Nucleophilic Substitution Reactions

The compound can also participate in nucleophilic substitution reactions due to its electrophilic sites. For instance:

-

Alkylation : The nitrogen atom in the pyrrolidine ring can be alkylated using alkyl halides under basic conditions.

Oxidation and Reduction Reactions

N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide may undergo oxidation reactions where the tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Pyrrolidine Carboxamides | Inhibitors of InhA (Mycobacterium tuberculosis) | |

| Dimethylpyrimidine Derivatives | Anticancer properties |

These findings suggest that this compound may serve as a lead structure for developing new pharmacological agents targeting various diseases.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a pyrrolidine core substituted with a tert-butyl group and a pyrimidine-derived oxy moiety. Its unique structure contributes to its biological activity, particularly in targeting specific proteins involved in disease processes.

Inhibition of Protein Kinases

One of the primary applications of N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is in the inhibition of protein kinases, particularly Tyrosine Kinase 2 (Tyk2). Tyk2 is implicated in several inflammatory and autoimmune diseases:

- Mechanism of Action : The compound binds to the pseudokinase domain of Tyk2, preventing its activation and subsequent signaling cascades that lead to disease progression. This mechanism makes it a candidate for treating conditions such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus .

Case Study: Treatment of Psoriasis

In preclinical studies, compounds similar to N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide have shown efficacy in reducing psoriatic lesions in animal models by inhibiting Tyk2 activity. These findings suggest that such inhibitors could be developed into therapeutic agents for managing psoriasis and related disorders .

Dual Inhibition of Sirtuin 2 and HDAC6

Recent research has highlighted the potential of this compound as a dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6). Both enzymes are involved in cellular regulation and have been linked to cancer progression:

- Sirt2/HDAC6 Inhibition : By inhibiting these two enzymes, the compound may induce apoptosis in cancer cells and inhibit tumor growth. This dual-action approach is particularly promising for treating cancers that exhibit dysregulation of these pathways .

Research Findings

Studies have demonstrated that compounds with similar structures exhibit significant anti-cancer activity through the modulation of Sirt2 and HDAC6. The inhibition leads to increased acetylation of tubulin and subsequent disruption of cancer cell proliferation .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by modulating immune responses. Its ability to inhibit Tyk2 not only affects autoimmune diseases but also general inflammation pathways:

- Potential Applications : This suggests utility in treating various inflammatory conditions beyond autoimmune diseases, including chronic inflammatory diseases such as asthma and inflammatory bowel disease .

Mécanisme D'action

The mechanism of action of N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties and applications of N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, the following structurally related compounds are analyzed:

Structural Analogues and Their Key Features

Comparative Analysis

Electronic Properties :

- The target compound’s 4,6-dimethylpyrimidine ring is more electron-deficient than pyridine derivatives (e.g., fluoropyridine in ), enhancing its ability to participate in π-π stacking interactions with aromatic residues in enzymes .

- Iodine-substituted pyridine analogues () exhibit heavy-atom effects, useful in X-ray crystallography for phase determination .

- Lipophilicity and Bioavailability: The tert-butyl group in the target compound increases logP (lipophilicity) compared to hydroxymethyl or carboxylate-containing analogues (), favoring blood-brain barrier penetration . Fluorine-substituted compounds (e.g., 2-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, ) balance lipophilicity and polarity, improving oral bioavailability .

Synthetic Utility :

- The target compound’s pyrimidine core is synthesized via nucleophilic aromatic substitution, similar to iodopyridine derivatives in . However, dimethylpyrimidine requires milder conditions due to reduced steric hindrance .

- Carbamate-protected analogues (e.g., tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate, ) are intermediates for deprotection strategies, unlike the stable carboxamide in the target compound .

Research Tools and Structural Validation

- Crystallography : Programs like SHELX () and ORTEP-3 () are pivotal for resolving the crystal structures of analogues (e.g., iodine-substituted compounds in ). The target compound’s structure may be validated using similar tools .

- Synthetic Pipelines : The WinGX suite () aids in small-molecule crystallography, relevant for characterizing intermediates like the target compound during drug development .

Activité Biologique

N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, also known by its CAS number 1420857-30-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 293.36 g/mol. The structure features a pyrrolidine ring substituted with a tert-butyl group and a 4,6-dimethylpyrimidin-2-yloxy moiety, which is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide exhibit significant antiviral properties. For instance, derivatives containing the pyrimidine structure have shown effectiveness against various viral infections, including HIV and other RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes such as reverse transcriptase .

Inhibition of Protein Kinases

The compound has been investigated for its potential as an inhibitor of Tyrosine Kinase 2 (Tyk2), which plays a crucial role in signaling pathways related to inflammation and autoimmune diseases. Inhibition of Tyk2 could lead to therapeutic benefits in conditions such as psoriasis and other inflammatory disorders .

Case Studies

- Antiviral Efficacy : A study highlighted that related compounds demonstrated potent anti-HIV activity with an EC50 (half-maximal effective concentration) value significantly lower than that of standard treatments. This suggests that the compound could be optimized for clinical applications against HIV .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of this compound using various cancer cell lines. The CC50 (half-maximal cytotoxic concentration) values were determined to evaluate the safety profile alongside the efficacy against cancer cells. Lower CC50 values indicate higher cytotoxicity, which is critical for determining the therapeutic window of the compound .

Biological Activity Summary Table

Q & A

Q. What are the recommended synthetic routes for constructing the pyrrolidine-carboxamide core in this compound?

The pyrrolidine-carboxamide scaffold can be synthesized via a multi-step approach:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a γ-aminobutyric acid derivative or reductive amination of a ketone precursor.

- Step 2 : Introduction of the tert-butyl carboxamide group using Boc-protected intermediates, as demonstrated in tert-butyl pyrrolidine derivatives (e.g., tert-butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) .

- Step 3 : Etherification of the pyrimidin-2-yloxy group via nucleophilic substitution under Mitsunobu conditions (e.g., using tetrahydrofuran, azodicarboxamide, and heating) .

Q. Key Considerations :

- Use anhydrous conditions for carboxamide coupling to avoid hydrolysis.

- Monitor regioselectivity during pyrimidine functionalization using TLC or HPLC.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Approach :

- Analytical Techniques :

- NMR (¹H/¹³C): Confirm the presence of tert-butyl (δ ~1.2 ppm), pyrimidine protons (δ ~6.5–8.5 ppm), and pyrrolidine carbons.

- HPLC-MS : Assess purity (>95%) and molecular ion peak matching the theoretical mass (e.g., calculated for C₁₆H₂₄N₄O₂: ~320.4 g/mol).

- Chromatography : Purify via C18 reverse-phase column chromatography (acetonitrile/water gradient) to resolve polar byproducts .

Q. Common Pitfalls :

- Residual solvents (e.g., THF) may interfere with NMR; use lyophilization for removal.

Advanced Research Questions

Q. How can stereochemical outcomes in the pyrrolidine ring be controlled during synthesis?

Strategies :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) to dictate stereochemistry.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd or Ru) for stereoselective C–N bond formation .

- Dynamic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during ring closure.

Example :

In tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate synthesis, stereocontrol was achieved using chiral ligands in Pd-mediated coupling .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

Case Study : If conflicting data arise (e.g., varying IC₅₀ values in enzyme assays):

Reproducibility Check : Validate assay conditions (pH, temperature, co-solvents like DMSO concentration).

Metabolite Analysis : Use LC-MS to detect degradation products or active metabolites interfering with results.

Structural Confirmation : Re-characterize the compound batch-to-batch via X-ray crystallography to rule out polymorphic variations.

Q. Data Interpretation :

Q. How can computational methods aid in optimizing the compound’s pharmacokinetic properties?

Workflow :

Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to identify critical interactions.

ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.

SAR Analysis : Modify substituents (e.g., pyrimidine methyl groups) to enhance bioavailability while maintaining potency.

Example :

For tert-butyl derivatives, increasing pyrimidine hydrophobicity improved blood-brain barrier penetration in silico models .

Q. What strategies mitigate side reactions during pyrimidin-2-yloxy ether synthesis?

Optimization Framework :

- Protecting Groups : Temporarily block reactive sites on pyrimidine (e.g., amino or chloro groups) before etherification.

- Catalytic Systems : Use Pd/Cu catalysts to enhance selectivity for O-alkylation over N-alkylation .

- Reaction Monitoring : Employ in-situ FTIR to track ether bond formation and halt reactions at ~90% conversion to minimize byproducts.

Case Example :

In tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate synthesis, iodine substituents stabilized the pyridine ring during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.